molecular formula C18H17ClN2O B3000065 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane CAS No. 891020-23-8

2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane

Cat. No.: B3000065
CAS No.: 891020-23-8
M. Wt: 312.8
InChI Key: KMZSXPLLEBJGJL-UHFFFAOYSA-N
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Description

2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the oxolane ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is unique due to the presence of the oxolane ring, which imparts additional chemical stability and versatility.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-4,6-9,17H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZSXPLLEBJGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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